molecular formula C23H26N2O3S B2358416 N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 622800-73-1

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B2358416
CAS No.: 622800-73-1
M. Wt: 410.53
InChI Key: RTXMXQHCLOKAFG-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrrolidine ring, a methoxyphenyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Attachment of the Furan-2-Carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide: shares similarities with other compounds containing pyrrolidine, thiophene, and furan moieties.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-15-16(2)29-23(24-22(26)19-7-6-14-28-19)20(15)21(25-12-4-5-13-25)17-8-10-18(27-3)11-9-17/h6-11,14,21H,4-5,12-13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMXQHCLOKAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCCC3)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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